1,9-dimethyl (2E)-non-2-enedioate
CAS No.: 13877-42-4
Cat. No.: VC11635066
Molecular Formula: C11H18O4
Molecular Weight: 214.3
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13877-42-4 |
|---|---|
| Molecular Formula | C11H18O4 |
| Molecular Weight | 214.3 |
Introduction
Nomenclature and Structural Characteristics
Systematic Nomenclature
The IUPAC name 1,9-dimethyl (2E)-non-2-enedioate derives from the parent diacid, (2E)-non-2-enedioic acid, where both carboxylic acid groups are esterified with methanol. The "2E" designation specifies the trans configuration of the double bond between carbons 2 and 3. Alternative nomenclature may include dimethyl (E)-non-2-enedioate or dimethyl trans-non-2-enedioate .
Molecular Formula and Weight
The molecular formula is C₁₁H₁₆O₄, calculated as follows:
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Non-2-enedioic acid backbone: C₉H₁₂O₄
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Methyl ester groups: 2 × CH₃ (adding C₂H₆)
Total: C₁₁H₁₈O₄ (adjusted for double bond: C₁₁H₁₆O₄).
The molecular weight is 228.24 g/mol, consistent with esters of medium-chain diacids .
Stereochemical Configuration
The (2E) configuration places substituents on opposite sides of the double bond, as confirmed by analogous compounds like dimethyl fumarate (E-configuration) . This geometry influences reactivity, solubility, and biological activity.
Synthesis and Reaction Pathways
Precursor Diacid: (2E)-Non-2-Enedioic Acid
The diacid form, (2E)-non-2-enedioic acid, is synthesized via multi-step routes involving:
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Monoesterification of Azelaic Acid: Selective esterification of azelaic acid (nonanedioic acid) to monoethyl ester using nickel catalysts or acid-mediated reactions .
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Bromination and Elimination: Bromination at the α-position followed by dehydrohalogenation to introduce the double bond .
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Saponification: Hydrolysis of diester intermediates to yield the diacid .
Example Synthesis (Adapted from YMER221034 ):
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Azelaic Acid Monoethyl Ester:
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Azelaic acid + Ethanol → Monoethyl ester (72–85% yield, H₂SO₄ or Ni catalysis).
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Diethyl 2-Bromononanedioate:
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Bromination with SOCl₂/Br₂ (76% yield).
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Diethyl (2E)-Non-2-Enedioate:
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HMPA/NaHCO₃-mediated elimination (87% yield).
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Diacid Formation:
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KOH hydrolysis (91% yield).
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Esterification to 1,9-Dimethyl (2E)-Non-2-Enedioate
The diacid is esterified with methanol under acid catalysis (e.g., H₂SO₄) or via transesterification of diethyl esters with methanol. Yields are typically >80% under optimized conditions .
Physicochemical Properties
Spectral Data (Inferred from Analogs)
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IR Spectroscopy:
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¹H NMR:
Solubility and Stability
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Solubility: Hydrophobic due to ester groups; soluble in organic solvents (e.g., ethanol, DMSO) .
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Stability: Prone to hydrolysis in aqueous media (pH-dependent). Encapsulation in vesicular systems (e.g., transethosomes) enhances stability, as demonstrated for dimethyl fumarate .
Applications and Biological Relevance
Pharmaceutical Intermediates
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Impurity in Azelaic Acid: The diacid form is a known impurity in azelaic acid, a topical anti-acne agent .
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Prodrug Potential: Similar to dimethyl fumarate (Tecfidera®), which is used for multiple sclerosis, the dimethyl ester may serve as a prodrug for the diacid .
Industrial Uses
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Polymer Chemistry: As a diene monomer for polyester synthesis.
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Crosslinking Agent: In coatings and adhesives due to reactive double bonds .
Stability and Formulation Challenges
Degradation Pathways
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Hydrolysis: Ester groups hydrolyze to diacid in aqueous environments (t₁/₂ ≈ 90 days in ethanol/water) .
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Oxidation: Allylic positions may oxidize under light or radical conditions.
Stabilization Strategies
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